Melting Point: ~85 °C Lower Than the Benzene Analog, Enabling Low-Temperature Solution Processing
The melting point of 2,5-bis[(trimethylsilyl)ethynyl]pyrazine (34–38 °C) is approximately 85 °C lower than that of its closest all-carbon analog, 1,4-bis[(trimethylsilyl)ethynyl]benzene (119–123 °C) . This substantial melting point depression is attributable to the replacement of the central benzene ring with a pyrazine core, which disrupts crystal packing through the introduction of nitrogen atoms. The near-ambient melting point of the pyrazine derivative facilitates melt-processing and solvent-free handling protocols that are not feasible with the benzene analog .
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 34–38 °C |
| Comparator Or Baseline | 1,4-Bis[(trimethylsilyl)ethynyl]benzene: 119–123 °C |
| Quantified Difference | ~81–89 °C lower (~71% reduction relative to comparator midpoint of 121 °C) |
| Conditions | Vendor-reported melting point data; target compound from BioMart.cn; comparator from Thermo Fisher/Alfa Aesar and multiple supplier sources |
Why This Matters
A near-ambient melting point enables solution and melt processing under milder thermal conditions, reducing energy input and thermal degradation risk during material fabrication compared to the benzene analog.
